molecular formula C11H20O3 B053909 Ethyl 3-(4-hydroxycyclohexyl)propanoate CAS No. 116941-06-1

Ethyl 3-(4-hydroxycyclohexyl)propanoate

Cat. No.: B053909
CAS No.: 116941-06-1
M. Wt: 200.27 g/mol
InChI Key: OTALMIRCCGROCC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxycyclohexyl)propanoate is an organic compound with the molecular formula C11H20O3. It is a derivative of cyclohexane, a saturated hydrocarbon ring, and contains an ester functional group. This compound is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-hydroxycyclohexyl)propanoate can be synthesized through the esterification of 3-(4-hydroxycyclohexyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(4-oxocyclohexyl)propanoate.

    Reduction: Formation of 3-(4-hydroxycyclohexyl)propanol.

    Substitution: Formation of amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxycyclohexyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to its structural similarity to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in polymer chemistry and material science for the development of new materials.

Mechanism of Action

The mechanism by which ethyl 3-(4-hydroxycyclohexyl)propanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the cyclohexyl ring.

    Methyl butyrate: Another ester with a different alkyl group and no hydroxyl functionality.

    Ethyl propanoate: Similar ester structure but without the hydroxyl group and cyclohexyl ring

Uniqueness

Ethyl 3-(4-hydroxycyclohexyl)propanoate is unique due to the presence of both a hydroxyl group and a cyclohexyl ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-hydroxycyclohexyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTALMIRCCGROCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378930
Record name Ethyl 3-(4-hydroxycyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116941-06-1
Record name Ethyl 3-(4-hydroxycyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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